molecular formula C21H27N3O5S B2794906 2-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897619-27-1

2-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No. B2794906
CAS RN: 897619-27-1
M. Wt: 433.52
InChI Key: SRTRJUPGMBTWHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide” is a derivative of piperazine . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is obtained in good yield via a three-step protocol .


Molecular Structure Analysis

The molecular structure of similar compounds has been assigned by HRMS, IR, 1H and 13C NMR experiments . In silico docking and molecular dynamics simulations have been used to study the interaction of these compounds with their target proteins .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. For example, on hydrolysis, a certain compound converted to corresponding phenoxy acid and finally this on coupling with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) furnished the final compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various techniques such as HRMS, IR, 1H and 13C NMR .

Scientific Research Applications

Acetylcholinesterase Inhibitors

This compound has been studied for its efficacy as an acetylcholinesterase inhibitor (AChEI). AChEIs are important in the treatment of Alzheimer’s disease, which is associated with a decrease in cholinergic transmission, impairing cognitive functions . The compound was found to be a potential AChEI with adequate pharmacokinetic properties .

Alzheimer’s Disease Treatment

The compound has been associated with Alzheimer’s disease treatment. Alzheimer’s disease is a progressive and fatal neurodegenerative disease affecting the elderly population. This compound could potentially increase acetylcholine levels, which is important in the development of disease symptoms .

Neuroprotective Potential

The compound has shown neuroprotective potential. In vivo studies have shown that it can ameliorate the alterations induced by aluminium chloride on behavioural and neurochemical indices. It has been found to prevent lipid peroxidation and protein damage, and restore the levels of endogenous antioxidant enzymes .

Treatment of Dementia

The compound could potentially be used in the treatment of dementia. Dementia is a multifaceted disease in which cholinergic dysfunction, epigenetic abnormalities, genetic defects and environmental risk factors cause neuron death .

Inhibition of Acetylcholinesterase

The compound has been found to inhibit acetylcholinesterase, an important enzyme in acetylcholine hydrolysis. This is one of the important drug targets to increase acetylcholine levels .

Improvement of Cognitive Functions

The compound could potentially improve cognitive functions. Alzheimer’s disease is associated with a decrease in cholinergic transmission, which impairs cognitive functions. This compound could potentially increase acetylcholine levels, improving cognitive functions .

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and alpha1-adrenergic receptors (α1-AR) . AChE is a crucial enzyme involved in the breakdown of acetylcholine, a neurotransmitter associated with memory and cognition. The α1-ARs are a class of G-protein-coupled receptors (GPCRs) that play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound acts as an inhibitor of AChE , thereby increasing central cholinergic neurotransmission . This is particularly relevant in the context of Alzheimer’s disease, where a reduction in acetylcholine levels is a significant pathological feature . Additionally, the compound shows affinity towards α1-ARs , indicating its potential role in modulating the functions of these receptors .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission. This can potentially ameliorate the cognitive deficits observed in conditions like Alzheimer’s disease . The interaction with α1-ARs can influence various physiological processes, including the contraction of smooth muscles .

Pharmacokinetics

The compound has been found to possess adequate pharmacokinetic properties, as supported by in silico studies . .

Result of Action

In vivo studies have shown that the compound can ameliorate alterations induced by neurotoxic agents on behavioural and neurochemical indices . It has been observed to improve short-term memory and anxiety levels in animal models . Furthermore, it can attenuate neurotoxic effects, prevent lipid peroxidation and protein damage, and restore the levels of endogenous antioxidant enzymes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the presence of neurotoxic agents in the environment can impact the compound’s effectiveness . .

Future Directions

The future directions in the research of similar compounds involve further in silico and in vitro studies to identify promising lead compounds. The results of these studies could allow researchers to propose a rationale for the activity of these molecules and to highlight compounds that exhibited an acceptable pharmacokinetic profile to the advanced investigation as potential alpha1-adrenergic receptor antagonists .

properties

IUPAC Name

2-methoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-28-18-9-7-17(8-10-18)23-12-14-24(15-13-23)30(26,27)16-11-22-21(25)19-5-3-4-6-20(19)29-2/h3-10H,11-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTRJUPGMBTWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.